molecular formula C10H12N2O3S B1417509 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol CAS No. 68287-29-6

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

Cat. No. B1417509
CAS RN: 68287-29-6
M. Wt: 240.28 g/mol
InChI Key: OXCQCCRYWDLSLV-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (DOBT) is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations.

Scientific Research Applications

Inhibition of Kv1.3 Ion Channels

A series of analogs of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been synthesized and demonstrated potent inhibitory activity against Kv1.3 ion channels. Notably, compounds such as 8b and others have shown similar potency to known Kv1.3 inhibitors in IonWorks patch clamp assay conditions, making them promising candidates for further study and potential therapeutic applications (Haffner et al., 2010).

Potential H3 Receptor Antagonism

Compounds derived from 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been explored for their potential as H3 receptor antagonists. This research is significant as H3 antagonism is relevant in managing diseases such as Alzheimer's, depression, epilepsy, schizophrenia, and other CNS disorders. The docking results of these studies have shown promise, particularly for compounds like RM-7, in terms of H3 receptor antagonism (Rahmani et al., 2014).

Development of Novel Norepinephrine Inhibitors

Research into the modification of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol has led to the discovery of novel selective norepinephrine inhibitors. These compounds have shown potential in models of acute, inflammatory, and neuropathic pain. One example is the compound WYE-114152, which displayed efficacy in rat models and good pharmacokinetic profiles, suggesting its potential in pain management (O'Neill et al., 2011).

Anti-microbial Activities

Some derivatives of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been synthesized and evaluated for their biological activity against bacteria. Certain compounds have shown marked activity against specific strains like Bacillus subtilis, indicating their potential as anti-microbial agents (Zia-ur-Rehman et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol, have been studied for their corrosion inhibiting effects. These studies have found that such compounds offer enhanced stability and higher inhibition efficiencies against steel corrosion, making them viable as corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQCCRYWDLSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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